N-Methylation Confers 3-Fold to >1,000-Fold Enhancement in Proteolytic Half-Life Versus Non-Methylated Peptide Sequences
N-methylation of the peptide backbone—the defining chemical feature that distinguishes this compound from Fmoc-L-allylglycine—produces quantitatively dramatic increases in proteolytic resistance across multiple independent peptide systems. In a systematic study of N-alkylation effects on oligopeptide proteolysis, a single N-methyl substitution increased the half-life threefold relative to the natural amino acid sequence, while a multiply N-methylated somatostatin cyclopeptidic analog exhibited a fivefold enhancement from t₁/₂ = 15.5 ± 2 min to 74 ± 6 min without loss of biological activity or selectivity [1]. In an independent N-methyl scanning mutagenesis study of a G-protein-binding core-motif peptide (DKLYWWEFL), insertion of single N-methyl residues at positions spanning the trypsin recognition site produced increases in proteolysis resistance ranging from 72-fold to >1,000-fold [2]. Because this compound delivers the N-methyl group pre-installed on the amino acid monomer, it eliminates the need for on-resin N-methylation steps that are known to proceed with variable efficiency and can introduce undesired side products [2].
| Evidence Dimension | Proteolytic half-life (t₁/₂) enhancement conferred by N-methylation |
|---|---|
| Target Compound Data | N-methylated peptide: t₁/₂ = 74 ± 6 min (multiply N-methylated somatostatin analog); single N-methyl substitution yields 72 to >1,000-fold increase vs. non-methylated parent peptide depending on position [1][2] |
| Comparator Or Baseline | Non-methylated parent peptide: t₁/₂ = 15.5 ± 2 min (somatostatin analog); non-methylated G-protein binding peptide (baseline t₁/₂ for trypsin cleavage) [1][2] |
| Quantified Difference | 3-fold (single N-methyl); 5-fold (multiple N-methyl); 72 to >1,000-fold (position-dependent single N-methyl scan) [1][2] |
| Conditions | Trypsin-catalyzed proteolysis assays; somatostatin cyclopeptidic analog system (multiple N-methylation); Gαi1*GDP-binding peptide DKLYWWEFL (N-methyl scanning mutagenesis, single substitutions) [1][2] |
Why This Matters
For procurement decisions, selecting an Fmoc-protected amino acid that already bears the N-methyl group ensures that the resulting peptide incorporates this proteolytic shield at the monomer level, avoiding the variable yields and purification challenges associated with post-synthetic or on-resin N-methylation procedures.
- [1] Werner, H. M.; Cabalteja, C. C.; Horne, W. S. Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Chem. Commun. 2018, 54 (69), 9631–9634. DOI: 10.1039/c8cc04407d. View Source
- [2] Miller, S. E.; Thomson, P. F.; Arora, P. S. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ChemBioChem 2008, 9 (17), 2800–2803. DOI: 10.1002/cbic.200800424. PMCID: PMC2962921. View Source
